



Application Note: RP-HPLC Method for the Quantification of Felodipine

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Compound of Interest		
Compound Name:	Felodipine	
Cat. No.:	B1672334	Get Quote

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of **felodipine** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **felodipine**. The method is simple, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.

Physicochemical Properties of Felodipine

A fundamental understanding of **felodipine**'s physicochemical properties is essential for developing a successful HPLC method.

- Chemical Structure: Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5pyridinedicarboxylate.[2]
- Molecular Formula: C18H19Cl2NO4
- Molecular Weight: 384.25 g/mol [3]
- Solubility: Practically insoluble in water, freely soluble in acetone and methanol, and soluble
 in ethanol.



• UV Absorption: **Felodipine** exhibits significant UV absorbance, with reported λmax values ranging from 234 nm to 360 nm, providing flexibility in the choice of detection wavelength.[1]

Experimental Protocols

- 1. Materials and Reagents
- Felodipine reference standard
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Orthophosphoric acid (AR grade)
- Potassium dihydrogen phosphate (AR grade)
- Commercially available **felodipine** tablets
- 0.45 μm membrane filters
- 2. Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used. The following is a summary of commonly employed conditions. Researchers should optimize these based on their available instrumentation and specific requirements.

Table 1: Summary of Reported RP-HPLC Chromatographic Conditions for **Felodipine** Analysis



Parameter	Condition 1	Condition 2	Condition 3
Column	Symmetry C18 (250 x 4.5 mm, 5 μm)	C18 (250 x 4.6 mm, 5 μm)	Hyperchom C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: Water (80:20 v/v)	Methanol: Acetonitrile: Water (50:15:35 v/v/v)	KH ₂ PO ₄ (pH 3.4): Methanol: Acetonitrile (70:15:15 v/v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.5 mL/min
Detection Wavelength	234 nm	238 nm	210 nm
Injection Volume	10 μL	20 μL	10 μL
Column Temperature	Ambient	Room Temperature	30 °C
Run Time	10 minutes	Not Specified	Not Specified
Retention Time	~3.6 minutes	Not Specified	Not Specified

3. Preparation of Standard Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of **felodipine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-80 µg/mL).
- 4. Preparation of Sample Solutions (from Tablets)
- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **felodipine** (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.
- Add about 15 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 15 minutes to ensure complete dissolution of the drug.

Methodological & Application





- Dilute to volume with the same solvent and mix well.
- Filter the solution through a 0.45 μm membrane filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

- System Suitability: Check parameters like theoretical plates, tailing factor, and %RSD of replicate injections to ensure the chromatographic system is performing adequately.
- Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a
 graph of peak area versus concentration and determine the correlation coefficient (r²), which
 should be close to 1. Linearity has been reported over ranges such as 25-200 μg/mL and 580 μg/mL.
- Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample solution at different concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 98-102%.

Precision:

- Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
- Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts or with different equipment.
- The relative standard deviation (RSD) for precision studies should generally be less than
 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard



deviation of the response and the slope of the calibration curve. Reported LOD and LOQ for **felodipine** have been as low as 0.055 μg/mL and 0.201 μg/mL, respectively.

- Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate) and evaluate the effect on the results to demonstrate the method's reliability during normal usage.
- Specificity and Stability-Indicating Properties: Perform forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to ensure that the method can separate the main drug peak from any degradation products.

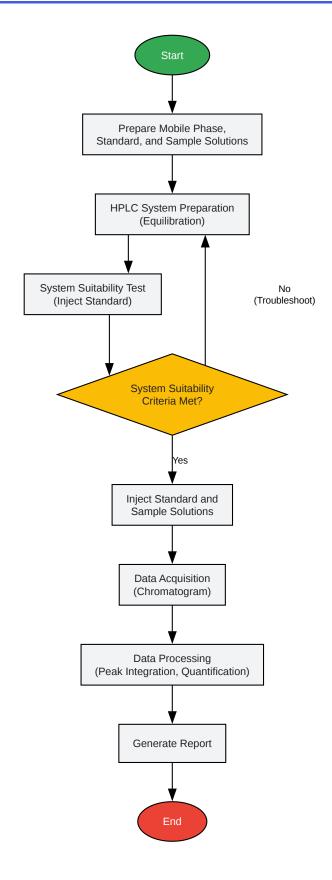
Data Presentation

Table 2: Representative Method Validation Data

Validation Parameter	Acceptance Criteria	Typical Result
Linearity Range	r ² > 0.999	5 - 80 μg/mL
Correlation Coefficient (r²)	> 0.999	0.9998
Accuracy (% Recovery)	98.0 - 102.0%	98.86 - 101.03%
Precision (% RSD)	< 2%	Intraday: 0.21-0.96%, Interday: 1.03-1.34%
LOD	Reportable	~0.05 μg/mL
LOQ	Reportable	~0.15 µg/mL
Tailing Factor	< 2	< 1.5
Theoretical Plates	> 2000	> 2000

Visualizations

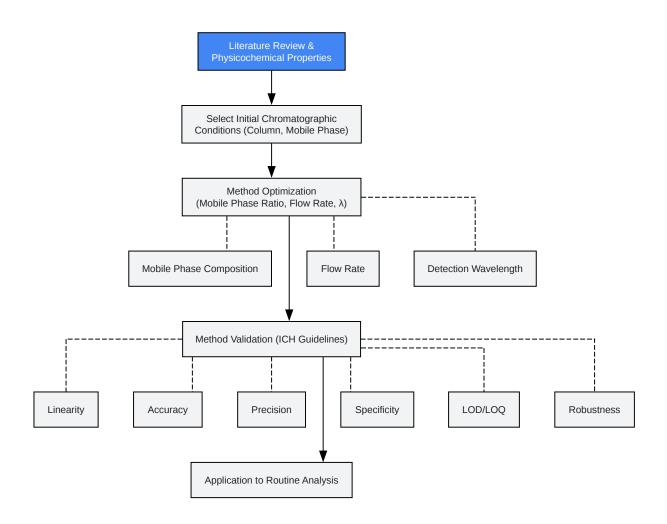




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Caption: Experimental workflow for RP-HPLC quantification of **felodipine**.





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Caption: Logical relationship of steps in RP-HPLC method development.

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